Structural Uniqueness: 4-Methoxybenzamide vs. Unsubstituted Benzamide and Other Analogs
No direct head-to-head pharmacological comparison between the target compound and its closest analogs has been published. However, the 4-methoxy substituent on the terminal benzamide ring introduces a hydrogen-bond acceptor and alters the electronic character of the aryl moiety relative to the unsubstituted benzamide analog (N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide) and the 4-methyl analog . In a class-level study of structurally related benzothiazole-thiazole conjugates, small substituent changes on the terminal aryl ring led to >10-fold variations in cytotoxicity (IC50 values ranging from 2.1 µM to >50 µM against HCT-116 cells) [1]. The specific contribution of the 4-methoxy group in the target compound has not been isolated and quantified.
| Evidence Dimension | Cytotoxicity (IC50) variation driven by terminal aryl substituent changes in benzothiazole-thiazole conjugates |
|---|---|
| Target Compound Data | No experimental IC50 data available for CAS 921835-77-0 |
| Comparator Or Baseline | Benzothiazole-thiazole conjugates with varying terminal aryl substituents: IC50 values ranged from 2.1 µM to >50 µM against HCT-116 [1] |
| Quantified Difference | Not calculable for the target compound; class-level range shows >10-fold variation |
| Conditions | HCT-116 colorectal carcinoma cell line, MTT assay [1] |
Why This Matters
Procurement of an analog without the 4-methoxy group would introduce a compound whose biological activity cannot be extrapolated from the target compound, undermining experimental reproducibility.
- [1] Alamoudi, W. M. (2024). Molecular modeling and cytotoxic activity of newly synthesized benzothiazole-thiazole conjugates. Journal of Saudi Chemical Society, 28(4), 101897. View Source
